molecular formula C21H21FN2O4S B3862524 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B3862524
M. Wt: 416.5 g/mol
InChI Key: JNGRKWFPUIFKGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:

  • 2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
  • N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide

These compounds share some structural similarities but differ in their specific substituents and resulting properties .

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-2-10-28-17-8-6-16(7-9-17)24-20(26)12-18(21(24)27)29-13-19(25)23-15-5-3-4-14(22)11-15/h3-9,11,18H,2,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRKWFPUIFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

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